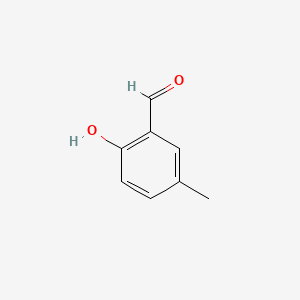

2-Hydroxy-5-methylbenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEIUTCVWLYZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060625 | |

| Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-84-3 | |

| Record name | 5-Methylsalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 613-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylsalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-5-methylbenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZU8U5VYK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylbenzaldehyde (CAS No. 613-84-3), a key aromatic aldehyde with significant applications in chemical synthesis and drug discovery. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and safety information. Furthermore, it explores its role as a precursor in the development of novel therapeutic agents, including its potential interaction with cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as 5-methylsalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure features a hydroxyl group and a methyl group on the benzene (B151609) ring, ortho and para to the aldehyde functionality, respectively. This substitution pattern influences its reactivity and potential for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 613-84-3 | [1] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [2] |

| Melting Point | 55 °C | [2] |

| Boiling Point | 217.5 °C | [2] |

| Flash Point | 85.1 °C | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Methylsalicylaldehyde, 2,5-Cresotaldehyde | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. The presence of an intramolecular hydrogen bond between the hydroxyl and aldehyde groups is expected to cause a broadening of the O-H stretching band, typically observed around 3200-3400 cm⁻¹. Other significant peaks include the aromatic C-H stretch (3000-3100 cm⁻¹), aliphatic C-H stretch of the methyl group (2850-2960 cm⁻¹), and the strong carbonyl (C=O) stretch of the aldehyde at approximately 1650 cm⁻¹[4].

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used for its identification[5].

Synthesis

A detailed experimental protocol for the direct synthesis of this compound is not extensively reported in publicly available literature. However, a plausible synthetic route would involve the formylation of p-cresol. A representative protocol for the synthesis of a structurally related compound, 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, via nitration of 5-methylsalicylaldehyde, is adapted here to illustrate a potential synthetic methodology.

Representative Experimental Protocol: Nitration of 5-Methylsalicylaldehyde

This protocol describes the synthesis of a derivative and is provided as an example of a common synthetic transformation involving the parent compound.

Materials:

-

5-Methylsalicylaldehyde (this compound)

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round Bottom Flask

-

Dropping Funnel

-

Büchner Funnel and Filter Paper

Procedure:

-

Dissolution of Starting Material: In a round bottom flask equipped with a magnetic stir bar, dissolve 5-methylsalicylaldehyde in glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring[6].

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. This process is exothermic and should be performed with cooling[6].

-

Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 5-methylsalicylaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C[6].

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[6].

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form[6].

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol[6].

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives, particularly Schiff bases, have been extensively studied for their wide range of biological activities.

Precursor for Schiff Bases

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are known to exhibit a variety of biological activities, including antimicrobial and anticancer properties[6].

Biological Activities of Derivatives

A study on a sulfonic acid-based imine derivative of this compound, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, has demonstrated several biological activities:

-

Antimicrobial Activity: The compound showed efficacy against various bacteria and yeasts, with notable activity against Staphylococcus aureus and Enterococcus faecalis[7].

-

Antioxidant Activity: The derivative exhibited good antioxidant properties as determined by the DPPH free radical scavenging method[7].

-

DNA Interaction: The compound was found to cleave DNA without the need for external agents, suggesting its potential as a DNA-targeting agent[7].

Putative Signaling Pathway Interactions

While direct evidence for the interaction of this compound with specific signaling pathways is limited, research on other benzaldehyde (B42025) derivatives suggests potential involvement in key cellular cascades. For instance, some benzaldehydes have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis[8].

The MAPK pathway is a cascade of protein kinases that includes three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The inhibition of this pathway by certain benzaldehyde derivatives suggests a potential mechanism for their anti-inflammatory and anticancer effects[8].

Caption: Putative inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Safety and Handling

This compound is considered a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation[1].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its versatile reactivity allows for the synthesis of a wide array of derivatives, particularly Schiff bases, which have demonstrated promising biological activities. Further research into its specific molecular targets and mechanisms of action, including its potential modulation of signaling pathways like MAPK, is warranted to fully explore its therapeutic potential.

References

- 1. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 613-84-3 | FH05730 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-methylbenzaldehyde

Introduction

This compound, also known as 5-methylsalicylaldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₂.[1][2] It is a derivative of benzaldehyde (B42025) with a hydroxyl group and a methyl group attached to the benzene (B151609) ring. This substitution pattern imparts specific chemical reactivity and physical properties that make it a valuable intermediate in various fields, including the synthesis of pharmaceuticals, fragrances, and other fine chemicals. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and logical workflows relevant to its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Appearance | Solid, Crystalline Powder | [4] |

| Melting Point | 54-57 °C | [5] |

| Boiling Point | 217 °C | [3][5] |

| Solubility | Soluble in water (2175 mg/L at 25 °C, estimated) | [6] |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value | Source(s) |

| XlogP3 | 1.7 (estimated) | [6] |

| Kovats Retention Index (Standard non-polar) | 1402 | [1] |

| Kovats Retention Index (Standard polar) | 1750 | [1] |

| SMILES String | Cc1ccc(O)c(C=O)c1 | [5] |

| InChI Key | ILEIUTCVWLYZOM-UHFFFAOYSA-N | [5] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and application of this compound. The following sections outline protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a high-field NMR spectrometer with a carbon probe.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Analyze the chemical shifts to identify the different carbon environments (aromatic, aldehyde, methyl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrument contributions.

-

Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O and C-H), and aromatic (C=C and C-H) functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol (B145695) or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Processing: Blank the spectrophotometer with the pure solvent.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the chromophoric system of the molecule.

Visualized Workflows and Relationships

Synthesis of a Substituted Salicylaldehyde

The following diagram illustrates a general workflow for the synthesis of a substituted salicylaldehyde, such as a nitrated derivative of this compound. This process involves an electrophilic aromatic substitution reaction.

Caption: General workflow for the synthesis of a substituted salicylaldehyde.

General Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Caption: Logical workflow for the physicochemical characterization of a compound.

References

- 1. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-羟基-5-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodscentscompany.com]

A Technical Guide to 2-Hydroxy-5-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-methylbenzaldehyde, also known by its common name 5-methylsalicylaldehyde, is an aromatic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of salicylaldehyde (B1680747), it possesses a unique combination of functional groups—a hydroxyl, a methyl, and a formyl group attached to a benzene (B151609) ring—that make it a versatile precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Reimer-Tiemann reaction, in-depth analysis of its spectroscopic data, and a discussion of its reactivity and applications as a key building block in the development of novel therapeutic agents, particularly through the formation of Schiff bases.

Chemical and Physical Properties

This compound is a light yellow crystalline solid at room temperature.[1] Its core structure consists of a benzaldehyde (B42025) scaffold with a hydroxyl group at position 2 and a methyl group at position 5. The IUPAC name for this compound is this compound.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Methylsalicylaldehyde, 2,5-Cresotaldehyde | [2][3] |

| CAS Number | 613-84-3 | [2][3] |

| Molecular Formula | C₈H₈O₂ | [3][4] |

| Molecular Weight | 136.15 g/mol | [2] |

| SMILES | Cc1ccc(O)c(C=O)c1 | |

| InChI Key | ILEIUTCVWLYZOM-UHFFFAOYSA-N |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 54-57 °C | |

| Boiling Point | 217 °C (at 760 mmHg) | |

| Solubility | Partially miscible in water | [1] |

| Flash Point | 85.1 °C | [5] |

| ¹H NMR | See Section 3.2 for detailed analysis | |

| ¹³C NMR | See Section 3.2 for detailed analysis | |

| FTIR (cm⁻¹) | See Section 3.3 for detailed analysis | |

| Mass Spec (m/z) | Molecular Ion [M]⁺ at 136 | [2] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Reimer-Tiemann reaction , which involves the ortho-formylation of a phenol.[6][7] In this case, the starting material is p-cresol (B1678582) (4-methylphenol). The reaction proceeds via the formation of a dichlorocarbene (B158193) intermediate in a basic medium, which then electrophilically attacks the electron-rich phenoxide ring, preferentially at the ortho position.[6][8]

Caption: General scheme for the Reimer-Tiemann synthesis.

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol is adapted from established procedures for the formylation of phenols.[7][9]

Materials:

-

p-Cresol (4-methylphenol)

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroform (B151607) (CHCl₃)

-

Ethanol

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Deionized water

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in a minimal amount of water and ethanol. Add p-cresol to the solution. Heat the mixture gently to approximately 65-70 °C with continuous stirring to form the sodium p-cresolate salt.

-

Addition of Chloroform: Slowly add chloroform dropwise to the heated reaction mixture via a dropping funnel over a period of 45-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[9]

-

Reflux: After the complete addition of chloroform, continue heating the mixture under reflux at 65-70 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. The mixture will likely form a solid mass.

-

Acidification: Dissolve the solid residue in a minimum amount of water and carefully acidify the solution with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde. The product, this compound, will separate as an oily liquid or solid.

-

Extraction: Extract the product from the aqueous solution using diethyl ether. Combine the organic layers and wash them with water.

-

Purification: Dry the ether extract over anhydrous sodium sulfate. Filter off the drying agent and remove the ether by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or distillation under reduced pressure.

Spectroscopic Characterization

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a prominent molecular ion peak [M]⁺ at m/z = 136, corresponding to its molecular weight.[2] Key fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom to give a strong [M-1]⁺ peak at m/z = 135, and the loss of the formyl group (CHO) to give an [M-29]⁺ peak at m/z = 107.[1][10]

Caption: Key mass spectrometry fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive structural confirmation. Based on data for analogous compounds like salicylaldehyde and its derivatives, the following assignments can be predicted.[11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -CH₃ | ~2.3 | ~20-21 |

| Ar-H (H3) | ~7.3 | ~133 |

| Ar-H (H4) | ~7.4 | ~122 |

| Ar-H (H6) | ~6.9 | ~118 |

| -CHO | ~9.9 | ~196 |

| -OH | ~11.0 (broad) | - |

| Ar-C (C1-CHO) | - | ~120 |

| Ar-C (C2-OH) | - | ~160 |

| Ar-C (C5-CH₃) | - | ~130 |

Note: The phenolic -OH proton is often broad and its chemical shift is highly dependent on concentration and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is characterized by the vibrational frequencies of its key functional groups.

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration | Description | Reference(s) |

| ~3200-3400 | O-H stretch | Broad band, indicative of intramolecular hydrogen bonding with the C=O group. | [13] |

| ~2850-2960 | C-H stretch (aliphatic) | Associated with the methyl group. | [13] |

| ~1650-1680 | C=O stretch (aldehyde) | Strong absorption, characteristic of an aromatic aldehyde. | [14] |

| ~1450-1600 | C=C stretch (aromatic) | Multiple bands for the benzene ring. | [14] |

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its aldehyde and phenolic hydroxyl groups. This dual functionality makes it a valuable and versatile building block for synthesizing more complex molecules.[15]

Key Reactions

-

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases.[16][17] This reaction is often catalyzed by a small amount of acid.[18] The resulting Schiff bases are of immense interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[19][20]

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo etherification or esterification reactions. Its presence also activates the aromatic ring towards further electrophilic substitution. The ortho-hydroxyl group can act as a directing group and can form intramolecular hydrogen bonds, influencing the molecule's conformation and reactivity.[21]

Caption: Reactivity and derivatization of the core molecule.

Role in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of potential drug candidates. Its derivatives, particularly Schiff bases and their metal complexes, are widely investigated for therapeutic applications.

-

Anticancer Agents: Salicylaldehyde-derived Schiff bases have been shown to exhibit cytotoxic activity against various cancer cell lines.[19] They can act as inhibitors for crucial cellular targets like Hsp90, a molecular chaperone overexpressed in cancer cells.[22] The structural framework of this compound provides a scaffold that can be readily modified to optimize binding affinity and selectivity for such targets.

-

Antimicrobial Agents: The imine group in Schiff bases is often associated with antimicrobial properties. By condensing this compound with various amines, a library of compounds can be generated and screened for activity against pathogenic bacteria and fungi.

-

Building Block for Heterocycles: The functional groups allow for its use in multicomponent reactions to synthesize complex heterocyclic systems, which form the core of many pharmaceutical drugs.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[23]

Handling Precautions:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Use in a well-ventilated area or under a chemical fume hood.[23]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug development. Its straightforward synthesis, well-characterized properties, and reactive functional groups make it an ideal starting material for creating diverse molecular libraries. The extensive research into salicylaldehyde-derived Schiff bases highlights the promise of this compound as a scaffold for novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides the foundational technical information required for researchers to safely handle, synthesize, and utilize this important building block in their scientific endeavors.

References

- 1. zenodo.org [zenodo.org]

- 2. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. biosynth.com [biosynth.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. researchgate.net [researchgate.net]

- 12. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]

- 21. mdpi.com [mdpi.com]

- 22. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Hydroxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activities of 2-Hydroxy-5-methylbenzaldehyde. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental methodologies.

Core Compound Information

This compound, also known as 5-methylsalicylaldehyde, is an aromatic organic compound. It belongs to the class of hydroxybenzaldehydes, characterized by a benzene (B151609) ring substituted with a hydroxyl (-OH), a methyl (-CH₃), and a formyl (-CHO) group.

Molecular Structure and Weight

The molecular structure of this compound consists of a benzene ring with a hydroxyl group at position 2, a methyl group at position 5, and an aldehyde group at position 1.

-

IUPAC Name: this compound[1]

-

SMILES: CC1=CC(=C(C=C1)O)C=O[1]

-

InChI Key: ILEIUTCVWLYZOM-UHFFFAOYSA-N[1]

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical and computed pharmacokinetic properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 136.15 g/mol | [1][2] |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Melting Point | 54-57 °C | Sigma-Aldrich |

| Boiling Point | 217 °C | Sigma-Aldrich |

| Flash Point | 85.1 °C | [2] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| CAS Number | 613-84-3 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the ortho-formylation of p-cresol (B1678582) via the Duff reaction.[1][2] This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium.

Experimental Protocol: Duff Reaction

This protocol is adapted from established procedures for the Duff reaction on phenolic compounds.

Materials:

-

p-Cresol

-

Hexamethylenetetramine

-

Boric Acid

-

Concentrated Sulfuric Acid

-

Water

-

Standard laboratory glassware for heating, stirring, and distillation.

Procedure:

-

Preparation of the Reaction Medium: In a 2-liter beaker equipped with a stirrer, a mixture of 300 g of glycerol and 70 g of boric acid is heated with stirring to 165°C to expel water and form glyceroboric acid. The mixture is then cooled to 150°C.

-

Preparation of Reactants: An intimate mixture of 50 g of p-cresol and 50 g of hexamethylenetetramine is prepared by grinding them together.

-

Reaction: The p-cresol and hexamethylenetetramine mixture is added to the glyceroboric acid solution with vigorous stirring, while maintaining the temperature between 150°C and 165°C. The reaction is allowed to proceed for approximately 20 minutes.

-

Acidification: The reaction mixture is cooled to 115°C and then acidified by the addition of a mixture of 50 ml of concentrated sulfuric acid and 150 ml of water.

-

Hydrolysis and Isolation: The acidified mixture is subjected to steam distillation. The this compound, being volatile with steam, is collected in the distillate.

-

Purification: The collected product can be further purified by recrystallization from a suitable solvent if necessary.

Synthesis Workflow

References

Spectroscopic data (NMR, IR, MS) of 2-Hydroxy-5-methylbenzaldehyde

An In-depth Technical Guide on the Spectroscopic Data of 2-Hydroxy-5-methylbenzaldehyde

Introduction

This compound, also known as 5-methylsalicylaldehyde or 2,5-cresotaldehyde, is an organic compound with the chemical formula C₈H₈O₂.[1][2][3][4][5] Its molecular weight is approximately 136.15 g/mol .[1][2][3][4][5] This compound is a derivative of benzaldehyde (B42025) with a hydroxyl and a methyl group substituted on the benzene (B151609) ring. Due to its functional groups, it serves as a valuable intermediate in the synthesis of various more complex molecules in the pharmaceutical and chemical industries. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While specific peak assignments were not available in the initial search, typical chemical shifts for similar aromatic aldehydes can be predicted. The aldehyde proton (CHO) would appear far downfield in the ¹H NMR spectrum (around 9.5-10.5 ppm). The aromatic protons would be in the range of 6.8-7.5 ppm, and the methyl protons would be around 2.3 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would be highly deshielded (around 190 ppm), aromatic carbons would be in the 115-160 ppm region, and the methyl carbon would be around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides information about the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic) |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2920-2850 | Medium | C-H stretch (aldehyde) |

| ~1665 | Strong | C=O stretch (aldehyde) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M-H]⁺ |

| 107 | Medium | [M-CHO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg may be required.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6][7] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[8][9]

-

Cap the NMR tube securely.[7]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[6]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[6]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[6]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10] If the resulting peaks are too weak, another drop of the solution can be added and dried.[10]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[10]

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plate with a dry solvent (e.g., acetone) and return it to a desiccator.[10][11]

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Impact - EI) :

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12][13]

-

In the ion source, the sample is vaporized in a high vacuum.[12]

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion).[12][13][14]

-

-

Mass Analysis and Detection :

-

The newly formed ions, including the molecular ion and any fragment ions, are accelerated by an electric field into the mass analyzer.[12][13]

-

The mass analyzer, often a magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[12][13]

-

A detector at the end of the analyzer records the abundance of each ion at a specific m/z value.[12][13] The most abundant ion is designated as the base peak with a relative intensity of 100%.[13][14]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. Benzaldehyde, 2-hydroxy-5-methyl- | C8H8O2 | CID 69184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

A Comprehensive Technical Guide to the Solubility of 2-Hydroxy-5-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Hydroxy-5-methylbenzaldehyde (also known as 5-methylsalicylaldehyde), a compound of interest in various chemical and pharmaceutical research fields. Understanding its solubility is crucial for applications ranging from reaction chemistry and crystallization to formulation development. This document collates available solubility data, presents a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 2175 mg/L (estimated)[1] | 25 |

| Methanol | CH₃OH | Polar Protic | Soluble[2][3][4][5][6] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified |

| Benzene | C₆H₆ | Non-polar | Fairly Soluble[7] | Not Specified |

| Ether | (C₂H₅)₂O | Polar Aprotic | Fairly Soluble[7] | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Fairly Soluble[7] | Not Specified |

Note: The term "Soluble" indicates that the compound dissolves to a significant extent, but specific quantitative values have not been reported in the cited literature. "Fairly Soluble" is a general descriptor for aldehydes and ketones in these organic solvents.

Experimental Protocol: Determination of Solubility via the Gravimetric Shake-Flask Method

The following is a detailed methodology for the accurate determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted and reliable shake-flask and gravimetric methods[8][9].

1. Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g accuracy)

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm or smaller, solvent-compatible)

-

Syringes

-

Pre-weighed glass evaporation dishes

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visibly present to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium. Periodically confirm that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the filtered saturated solution into a drying oven set to a temperature that will evaporate the solvent without degrading the solute. Ensure the oven is in a well-ventilated area or fume hood.

-

Continue drying until all the solvent has evaporated.

-

Transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3. Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or grams per 100 grams of solvent.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodscentscompany.com]

- 2. 5-Methylsalicylaldehyde CAS#: 613-84-3 [m.chemicalbook.com]

- 3. 5-Methylsalicylaldehyde | 613-84-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 5-Methylsalicylaldehyde | 613-84-3 [chemicalbook.com]

- 5. 5-Methylsalicylaldehyde | 613-84-3 | TCI AMERICA [tcichemicals.com]

- 6. 5-Methylsalicylaldehyde | 613-84-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. researchgate.net [researchgate.net]

- 9. pharmajournal.net [pharmajournal.net]

A Comprehensive Technical Guide on the Potential Biological Activities of 2-Hydroxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₂. As a derivative of salicylaldehyde (B1680747), it has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, including its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is a synthesis of available preclinical data, intended to inform further research and development efforts. It is important to note that while research on benzaldehyde (B42025) derivatives is extensive, specific quantitative data and mechanistic studies on this compound are still emerging.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

| Appearance | Solid |

| Melting Point | 54-57 °C |

| Boiling Point | 217 °C |

| CAS Number | 613-84-3 |

Potential Biological Activities

Antimicrobial Activity

This compound has been investigated for its ability to inhibit the growth of various microorganisms. While comprehensive quantitative data remains limited, some studies have provided insights into its antimicrobial spectrum.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Microorganism | MIC (µg/mL) | MIC (mM) | Reference |

| Pseudomonas aeruginosa | - | > 3.0 | [1] |

| Aspergillus fumigatus | - | > 3.0 | [1] |

| Aspergillus flavus | - | > 3.0 | [1] |

| Aspergillus terreus | - | > 3.0 | [1] |

| Penicillium expansum | - | > 3.0 | [1] |

A study on a Schiff base derivative synthesized from this compound, namely 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid, demonstrated antimicrobial activity against several pathogens, suggesting that derivatization could be a strategy to enhance its antimicrobial potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the compound is performed in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production. Inhibition of quorum sensing is a promising anti-virulence strategy. This compound has been identified as an inhibitor of the LasR and RhlR quorum-sensing systems in Pseudomonas aeruginosa.

Quantitative Data: IC₅₀ for Quorum Sensing Inhibition

| Reporter System | IC₅₀ (µM) | Reference |

| LasR Reporter | 1469 | [2] |

| RhlR Reporter | 2019 | [2] |

Experimental Protocol: Quorum Sensing Inhibition Assay

This assay typically utilizes reporter strains of bacteria (e.g., E. coli or P. aeruginosa) that are genetically engineered to produce a measurable signal (e.g., bioluminescence or fluorescence) in response to quorum sensing activation.

-

Reporter Strain Culture: The reporter strain is grown to a specific optical density.

-

Assay Setup: In a 96-well plate, the reporter strain is exposed to a specific concentration of the cognate autoinducer (e.g., N-acyl homoserine lactone) to induce the quorum sensing response.

-

Compound Treatment: Various concentrations of this compound are added to the wells.

-

Incubation: The plate is incubated to allow for bacterial growth and reporter gene expression.

-

Signal Measurement: The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

Data Analysis: The reduction in the reporter signal in the presence of the compound is used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the quorum sensing-mediated signal.

Quorum Sensing Inhibition Assay Workflow

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

-

Assay Reaction: Different concentrations of this compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow, resulting in a decrease in absorbance.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active investigation, largely based on the known activities of other benzaldehyde derivatives. These related compounds have been shown to modulate key inflammatory pathways.

Putative Signaling Pathway Interactions

Research on other benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6). While direct evidence for this compound is lacking, it is hypothesized to exert anti-inflammatory effects by inhibiting these pathways.

References

2-Hydroxy-5-methylbenzaldehyde: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂.[1][2] Its unique structure, featuring a hydroxyl group and an aldehyde group ortho to each other on a toluene (B28343) backbone, makes it a highly valuable and versatile precursor in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, leading to the synthesis of a wide array of heterocyclic compounds and other complex molecules with significant biological activities.[3] This guide provides a comprehensive overview of the applications of this compound as a precursor, with a focus on the synthesis of Schiff bases, coumarins, and chromones. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][4] |

| CAS Number | 613-84-3 | [1][2] |

| Appearance | Solid | [5] |

| Melting Point | 54-57 °C | [5][6] |

| Boiling Point | 217 °C | [5][6] |

| Synonyms | 5-Methylsalicylaldehyde, 2,5-Cresotaldehyde | [1][2] |

Core Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of several classes of organic compounds, primarily through condensation reactions involving its aldehyde functionality and the reactivity of its phenolic hydroxyl group.

Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[7] Schiff bases derived from this compound are of particular interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[3][8] The hydroxyl group in the ortho position often plays a crucial role in their biological activity and chelating properties.[9]

The synthesis of Schiff bases from this compound is a straightforward condensation reaction.

This protocol describes the synthesis of a Schiff base from this compound and an aromatic amine.

Materials:

-

This compound

-

Substituted aniline (B41778) (e.g., 4-aminoantipyrine)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add a solution of the substituted aniline (1 mmol) in ethanol (10 mL) to the flask.

-

Add a few drops of glacial acetic acid as a catalyst.[7]

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.[10]

| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, IR) |

| 4-((2-hydroxy-5-methylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | This compound, 4-aminoantipyrine | 85 | 198-200 | ¹H NMR (CDCl₃, δ ppm): 2.35 (s, 3H, Ar-CH₃), 3.20 (s, 3H, N-CH₃), 7.00-7.60 (m, 8H, Ar-H), 9.80 (s, 1H, CH=N), 11.50 (s, 1H, OH). IR (KBr, cm⁻¹): 3450 (O-H), 1640 (C=N), 1600 (C=C). |

Synthesis of Coumarins

Coumarins (2H-1-benzopyran-2-ones) are a class of lactones widely distributed in nature and possessing diverse pharmacological properties, including anticancer, anticoagulant, and anti-inflammatory activities.[2][11] this compound is a key precursor for substituted coumarins via reactions like the Knoevenagel condensation and the Pechmann condensation.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[12]

Materials:

-

This compound

-

Diethyl malonate

-

Piperidine (B6355638) (catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask, mix this compound (10 mmol) and diethyl malonate (12 mmol).[13]

-

Add a catalytic amount of piperidine (0.5 mL).[14]

-

The reaction mixture can be heated under reflux in ethanol or subjected to microwave irradiation for a shorter reaction time.[13][14]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to neutralize the catalyst.

-

The solid product is filtered, washed with water, and recrystallized from ethanol.

The Pechmann condensation is another important method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.[15][16]

| Compound | Reaction Type | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| 6-Methylcoumarin-3-carboxylic acid | Knoevenagel Condensation | 92 | 188-190 | ¹H NMR (DMSO-d₆, δ ppm): 2.40 (s, 3H, -CH₃), 7.30-7.80 (m, 3H, Ar-H), 8.65 (s, 1H, H-4), 13.0 (br s, 1H, -COOH). ¹³C NMR (DMSO-d₆, δ ppm): 20.5, 116.8, 118.5, 128.0, 130.2, 135.0, 148.5, 153.0, 160.5, 168.0. IR (KBr, cm⁻¹): 3100-2500 (O-H), 1725 (C=O, lactone), 1680 (C=O, acid), 1610 (C=C). |

Synthesis of Chromones

Chromones (4H-1-benzopyran-4-ones) are isomers of coumarins and also exhibit a wide range of biological activities.[17] A common route to chromones is the Baker-Venkataraman rearrangement followed by cyclization, or through a chalcone (B49325) intermediate.[18] While less direct, this compound can be converted to the corresponding 2'-hydroxy-5'-methylacetophenone, a key intermediate for chromone (B188151) synthesis.

Step 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone This step is a prerequisite and does not directly involve this compound as the starting material for this specific pathway. However, it is a key intermediate that can be synthesized from p-cresol.

Step 2: Synthesis of a Chalcone

-

Dissolve 2'-Hydroxy-5'-methylacetophenone (10 mmol) and a suitable aromatic aldehyde (10 mmol) in ethanol.

-

Add an aqueous solution of a strong base like potassium hydroxide.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to precipitate the chalcone, which is then filtered and purified.

Step 3: Oxidative Cyclization to Chromone

-

Reflux the synthesized chalcone in a solvent like DMSO with a catalyst such as iodine.

-

The reaction leads to the formation of the chromone ring.

-

The product is isolated and purified by crystallization.

Applications in Drug Development

The derivatives synthesized from this compound have shown significant promise in the field of drug development.

-

Antimicrobial Agents: Schiff bases derived from this precursor have demonstrated activity against various bacterial and fungal strains.[3][8] The presence of the hydroxyl group and the imine functionality are often crucial for their mechanism of action.

-

Anticancer Agents: Coumarin derivatives synthesized using this compound have been investigated for their cytotoxic effects against various cancer cell lines.[2][19][20] Their mechanisms of action often involve the induction of apoptosis.[2]

Conclusion

This compound is a readily available and highly effective building block in organic synthesis. Its ability to participate in a variety of condensation and cyclization reactions makes it an indispensable precursor for the synthesis of biologically active Schiff bases, coumarins, and as a potential starting point for chromone derivatives. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging the synthetic potential of this versatile molecule for the development of novel compounds with therapeutic applications.

References

- 1. ijmrsti.com [ijmrsti.com]

- 2. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 11. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 15. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 16. Pechmann Condensation [organic-chemistry.org]

- 17. ijrpc.com [ijrpc.com]

- 18. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Occurrence of 2-Hydroxy-5-methylbenzaldehyde: A Technical Guide to Its Apparent Absence in Nature and the Rich World of Fungal Salicylaldehyde Derivatives

For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the natural occurrence of 2-Hydroxy-5-methylbenzaldehyde. Current scientific literature strongly indicates that this compound is not a known natural product. Despite a singular, uncorroborated mention of its presence in the antibiotic erythronolide B from Streptomyces erythreus, extensive database searches and literature reviews have failed to provide any primary evidence of its isolation from a natural source. In fact, some chemical databases explicitly state that it is "not found in nature"[1].

This guide, therefore, pivots to a comprehensive exploration of structurally related and naturally occurring salicylaldehyde (B1680747) derivatives, with a particular focus on their isolation from fungal sources, quantitative yields, biosynthetic pathways, and the experimental protocols employed in their discovery. The study of these analogous compounds provides valuable insights into the biosynthetic machinery capable of producing such aromatic aldehydes and offers a scientifically robust alternative for researchers interested in this class of molecules.

The Fungal Kingdom: A Prolific Source of Salicylaldehyde Derivatives

While this compound remains elusive in nature, a diverse array of other salicylaldehyde derivatives has been isolated from various fungi, particularly those of marine origin. These compounds exhibit complex and often unique chemical structures, highlighting the sophisticated biosynthetic capabilities of these microorganisms. Fungi from the genera Eurotium and Aspergillus have proven to be particularly rich sources of these metabolites.

Quantitative Data on Fungal Salicylaldehyde Derivatives

The isolation of these compounds from fungal cultures provides quantifiable data on their production. The following table summarizes the yields of various salicylaldehyde derivatives obtained from large-scale fermentation of the marine-derived fungus Eurotium sp. SCSIO F452. It is important to note that these yields can be highly dependent on the fermentation conditions.

| Compound Name | Fungal Source | Yield (mg from 300L culture) | Reference |

| Euroticin F | Eurotium sp. SCSIO F452 | 2.1 | [2][3] |

| Euroticin G | Eurotium sp. SCSIO F452 | 2.0 | [2][3] |

| Euroticin H | Eurotium sp. SCSIO F452 | 4.0 | [2][3] |

| Eurotirumin | Eurotium sp. SCSIO F452 | 4.5 | [2][3] |

Experimental Protocols: From Fungal Fermentation to Pure Compound

The isolation and characterization of salicylaldehyde derivatives from fungal sources involve a multi-step process encompassing large-scale fermentation, extraction, and chromatographic purification. The following protocols are based on methodologies reported for the isolation of compounds from Eurotium sp.

I. Fungal Fermentation

A large-scale fermentation is the initial step to generate sufficient biomass and secondary metabolite production.

-

Fungal Strain: Eurotium sp. SCSIO F452, isolated from a South China Sea sediment sample.

-

Culture Medium: Potato Dextrose Agar (B569324) (PDA) medium, with the addition of 3% NaCl to mimic a marine environment. The medium consists of:

-

Potato Starch: 0.4% (w/v)

-

Dextrose: 2% (w/v)

-

Agar: 1.5% (w/v)

-

NaCl: 3% (w/v)

-

-

Inoculation and Incubation: Petri dishes (90 mm) containing 20 mL of the PDA medium are inoculated with 2 mL of seed cultures of the fungal strain. The plated cultures are then incubated at 25°C for a period of 14 days[4]. For large-scale fermentation, this process is scaled up significantly (e.g., to 300 L)[2][3].

II. Extraction of Secondary Metabolites

Following incubation, the fungal biomass and the agar medium are extracted to isolate the produced secondary metabolites.

-

Solvent Extraction: The entire culture, including the agar and mycelia, is exhaustively extracted with an organic solvent. Ethyl acetate (B1210297) (EtOAc) is a commonly used solvent for this purpose. The extraction is typically repeated multiple times (e.g., 4 x 1000 mL for a smaller scale) to ensure a high recovery of the compounds[4].

-

Concentration: The organic phases from the extractions are combined and concentrated under reduced pressure (in vacuo) to yield a crude extract.

III. Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic steps to isolate the individual salicylaldehyde derivatives.

-

Initial Fractionation: The crude extract is typically subjected to an initial separation using techniques like silica (B1680970) gel column chromatography or Medium Pressure Liquid Chromatography (MPLC) with a gradient of solvents (e.g., petroleum ether/ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using reversed-phase HPLC. A C18 or other suitable column is used with a mobile phase consisting of a mixture of acetonitrile (B52724) (CH₃CN) and water (H₂O), often in a gradient or isocratic elution mode. The specific concentrations of the mobile phase are optimized for the separation of each compound[3].

-

Chiral Separation: Since many of these natural products are isolated as racemates, chiral HPLC is often employed to separate the enantiomers[2][3].

Biosynthetic Pathways of Fungal Salicylaldehydes

The biosynthesis of salicylaldehyde derivatives in fungi is a complex process that typically originates from the polyketide pathway. Fungal polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization, aromatization, and tailoring reactions, to produce the final salicylaldehyde structure.

A fascinating aspect of the biosynthesis of some prenylated salicylaldehydes, such as flavoglaucin (B158435) from Aspergillus ruber, is the temporary reduction of the salicylaldehyde to a salicyl alcohol. This reduction is a prerequisite for subsequent enzymatic modifications like hydroxylation and prenylation. Following these decorative steps, the salicyl alcohol is re-oxidized to the final salicylaldehyde product[5]. This multi-step process, involving a temporary change in oxidation state, highlights the highly programmed and sophisticated nature of fungal secondary metabolism.

Caption: Generalized biosynthetic pathway of fungal salicylaldehyde derivatives.

Experimental Workflow for Isolation and Identification

The overall process for discovering and characterizing novel salicylaldehyde derivatives from fungal sources follows a systematic workflow.

Caption: Experimental workflow for isolating fungal salicylaldehyde derivatives.

Conclusion

References

- 1. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodscentscompany.com]

- 2. Structurally Diverse Polycyclic Salicylaldehyde Derivative Enantiomers from a Marine-Derived Fungus Eurotium sp. SCSIO F452 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of Schiff bases derived from 2-Hydroxy-5-methylbenzaldehyde. The protocols detailed herein are intended to serve as a foundational methodology for the exploration of these compounds in drug discovery and development, with a focus on their potential antimicrobial, antioxidant, and anticancer activities.

Introduction